molecular formula C19H17N5O B11029214 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11029214
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: VEDZHXGWQYIAEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.

    Introduction of Substituents: The specific substituents, such as the 4-methoxyphenyl and 5-methyl groups, are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve:

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Phenolic Derivatives: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in various metabolic pathways.

    Receptor Binding: Investigated for its ability to bind to specific receptors, influencing cellular signaling pathways.

Medicine

    Anticancer Activity: Exhibits potential anticancer properties by inducing apoptosis in cancer cells.

    Anti-inflammatory Effects: Shows promise in reducing inflammation by modulating immune responses.

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.

    Receptor Modulation: Interacts with specific receptors on cell surfaces, altering cellular responses and signaling pathways.

    DNA Intercalation: Can intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
  • 5-Methyl-7-hydroxy-1,3,4-triazindolizine

Uniqueness

Eigenschaften

Molekularformel

C19H17N5O

Molekulargewicht

331.4 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H17N5O/c1-12-16(13-8-10-15(25-2)11-9-13)17(20)24-19(21-12)22-18(23-24)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3

InChI-Schlüssel

VEDZHXGWQYIAEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.